![molecular formula C14H14ClNO2 B1356383 3-Chloro-4-(2-ethoxyphenoxy)aniline CAS No. 89013-43-4](/img/structure/B1356383.png)
3-Chloro-4-(2-ethoxyphenoxy)aniline
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Description
Mechanism of Action
Target of Action
Similar compounds often target specific enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
It’s known that such compounds often interact with their targets through processes like free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds can influence a variety of pathways, leading to downstream effects such as the alteration of enzyme activity, changes in signal transduction, or modifications to cellular metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, influencing how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The interaction of such compounds with their targets can lead to a variety of effects at the molecular and cellular level, potentially influencing cell function, gene expression, and other biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-(2-ethoxyphenoxy)aniline. Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness . .
properties
IUPAC Name |
3-chloro-4-(2-ethoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(16)9-11(12)15/h3-9H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYRMWIGAQIACB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524818 |
Source
|
Record name | 3-Chloro-4-(2-ethoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-ethoxyphenoxy)aniline | |
CAS RN |
89013-43-4 |
Source
|
Record name | 3-Chloro-4-(2-ethoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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